3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol
Description
Significance of 3,5-Dinitrobenzoic Acid in Modern Organic Chemistry Research
3,5-Dinitrobenzoic acid is a highly functionalized aromatic compound distinguished by its electron-deficient ring and acidic carboxyl group. acs.org Its unique electronic and structural properties make it an invaluable tool in various sub-disciplines of organic chemistry.
3,5-Dinitrobenzoic acid serves as a crucial intermediate and reagent in organic synthesis. acs.org It is typically prepared through the direct nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. acs.orgnih.govyoutube.com This process yields a stable, crystalline solid that can be employed in several synthetic applications. acs.org
One of its primary roles is as a precursor to other valuable reagents. For instance, it can be converted to 3,5-dinitrobenzoyl chloride by treatment with reagents like thionyl chloride or phosphorus pentachloride. nih.govresearchgate.net This acid chloride is a more reactive species used for the acylation of sensitive compounds, including amino acids. Furthermore, derivatives of 3,5-dinitrobenzoic acid have been investigated as radiation sensitizers for tumor treatment, highlighting its utility in medicinal chemistry. wikipedia.org
The structure of 3,5-dinitrobenzoic acid is exceptionally well-suited for constructing ordered molecular assemblies, a field known as crystal engineering. nih.govresearchgate.net The molecule possesses a carboxylic acid group, which is a potent hydrogen-bond donor and acceptor, and two nitro groups, which are effective hydrogen-bond acceptors. This arrangement allows it to form predictable and robust intermolecular interactions, such as the common carboxylic acid dimer synthon.
Its ability to form co-crystals and salts has been extensively studied. It readily forms complexes with a wide range of molecules, including pyridines, amides, and various active pharmaceutical ingredients. nih.govmdpi.comnih.govacs.org In these structures, the primary interactions are often charge-assisted hydrogen bonds (N⁺-H···O⁻), but weaker interactions like C-H···O, π-π stacking, and other non-covalent forces also play a critical role in defining the three-dimensional architecture. mdpi.com For example, it forms multicomponent solvate crystals with acetamide (B32628), where amide-amide dimer synthons are further connected to the acid via O-H···O hydrogen bonds, creating channels that can host solvent molecules. nih.govresearchgate.net This predictable binding behavior makes 3,5-dinitrobenzoic acid a valuable building block for designing porous organic frameworks and other complex supramolecular structures. mdpi.com
Historically and currently, a significant application of 3,5-dinitrobenzoic acid is in the analytical derivatization of alcohols, amines, and amino acids. Many simple alcohols are liquids with low melting points, making them difficult to purify and identify by melting point determination. researchgate.net By reacting an alcohol with 3,5-dinitrobenzoic acid (or its more reactive acid chloride), a solid ester derivative, a 3,5-dinitrobenzoate (B1224709), is formed. nih.gov These derivatives are typically highly crystalline with sharp, well-defined melting points, which facilitates the identification of the original alcohol.
The derivatives of 3,5-dinitrobenzoic acid generally have higher melting points than those of similar derivatizing agents like 4-nitrobenzoic acid, making it a preferred reagent in many cases. This technique is a cornerstone of qualitative organic analysis. researchgate.net
Furthermore, the strong π-acidic nature of the 3,5-dinitrophenyl group is exploited in modern chromatography. When chiral molecules like alcohols or amines are derivatized, the resulting 3,5-dinitrobenzoates or amides can be separated into their constituent enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). wikipedia.org Specifically, π-donor CSPs can interact with the π-acidic derivatized analyte, allowing for effective chiral recognition and separation. This has been successfully applied to the enantiomeric separation of pharmaceuticals like beta-blockers. wikipedia.org
Importance of Chiral Unsaturated Alcohols in Stereoselective Transformations
Chiral unsaturated alcohols are fundamental building blocks in asymmetric synthesis. Their value lies in the presence of multiple, distinct functional groups—a stereocenter, a hydroxyl group, and a carbon-carbon double bond—which can be manipulated with high levels of chemo-, regio-, and stereoselectivity.
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products (like amino acids, sugars, or terpenes) as starting materials for the synthesis of complex target molecules. nih.gov This approach efficiently transfers the pre-existing stereochemistry of the starting material to the final product.
While (4S)-non-1-en-4-ol is not a primary natural product, enantiopure allylic alcohols like it are often synthesized from the chiral pool or via asymmetric methods to serve as versatile intermediates, or "chiral building blocks." acs.orgwikipedia.org These building blocks are not the initial source of chirality but are themselves valuable, enantiopure reagents for subsequent, more complex syntheses. wikipedia.org For instance, enantiomerically pure secondary alcohols are crucial intermediates for pharmaceutical and agrochemical products. acs.org The synthesis of such compounds can be achieved through methods like the asymmetric reduction of corresponding ketones or the kinetic resolution of a racemic mixture, often using enzymatic catalysts. acs.org The allylic alcohol moiety in a molecule like (4S)-non-1-en-4-ol allows for a variety of stereocontrolled transformations, such as directed epoxidations, cyclopropanations, and additions to the double bond, where the existing stereocenter at C-4 influences the stereochemical outcome of the reaction at a different position.
A critical aspect of using chiral substrates like (4S)-non-1-en-4-ol is the maintenance of their configurational stability. Configurational stability refers to a molecule's ability to retain its specific three-dimensional arrangement without undergoing racemization (the conversion of one enantiomer into an equal mixture of both enantiomers). nih.gov
Allylic alcohols can be susceptible to racemization under certain conditions, such as through acid or metal catalysis. acs.org For example, some ruthenium complexes can catalyze the racemization of secondary alcohols by a dehydrogenation/hydrogenation sequence involving a ketone intermediate. acs.org Since the stereocenter is the source of the molecule's specific biological activity or its utility as a chiral director in synthesis, preventing its erosion is paramount. wikipedia.org Reaction conditions must be carefully chosen to avoid isomerization of the double bond or reactions that might affect the chiral center. For example, some reactions can proceed through intermediates like carbocations which are planar and lose stereochemical information, leading to a racemic product. nih.gov Therefore, synthetic transformations involving (4S)-non-1-en-4-ol must be designed to proceed under conditions that preserve the (S)-configuration at the C-4 position, ensuring the enantiopurity of the subsequent products.
Rationale for Investigating the Conjugation or Interaction of 3,5-Dinitrobenzoic Acid with (4S)-non-1-en-4-ol
The specific investigation of the interaction between 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol is predicated on the unique chemical functionalities of each molecule. 3,5-Dinitrobenzoic acid is a strong organic acid with two electron-withdrawing nitro groups that enhance its acidity and create a π-acidic aromatic ring. nih.govlearncbse.in (4S)-non-1-en-4-ol is a chiral secondary alcohol containing a terminal double bond, offering multiple points for potential interaction. The rationale for studying their conjugation is multifaceted, spanning the creation of novel chemical entities to the development of advanced functional systems.
Potential for Novel Adduct Formation (e.g., Ester, Co-crystal, Salt, Charge-Transfer Complex)
The combination of a carboxylic acid and an alcohol naturally suggests the formation of an ester . The reaction between 3,5-dinitrobenzoic acid and an alcohol, often facilitated by an acid catalyst or by using the more reactive 3,5-dinitrobenzoyl chloride, is a well-established method for creating crystalline derivatives with sharp melting points, which are historically used for the identification of alcohols. wikipedia.orghansshodhsudha.comresearchgate.net The esterification of (4S)-non-1-en-4-ol with 3,5-dinitrobenzoic acid would result in the formation of (4S)-non-1-en-4-yl 3,5-dinitrobenzoate, a novel chiral molecule with potential applications in various fields.
Beyond esterification, the acidic proton of the carboxylic acid and the basicity of the hydroxyl group, albeit weak, allow for the possibility of salt formation. Research has shown that 3,5-dinitrobenzoic acid can form salts with various organic bases. nih.govst-andrews.ac.uk
Furthermore, the planar, electron-deficient aromatic ring of 3,5-dinitrobenzoic acid makes it an excellent candidate for forming co-crystals and charge-transfer complexes . nih.govsigmaaldrich.comnih.govacs.orgnih.govresearchgate.net Co-crystallization occurs when two or more different molecules are held together in a crystal lattice by non-covalent interactions, such as hydrogen bonding. nih.gov The carboxylic acid group of 3,5-dinitrobenzoic acid is a strong hydrogen bond donor, while the hydroxyl group of (4S)-non-1-en-4-ol can act as both a donor and an acceptor. This complementarity could lead to the formation of stable co-crystals with unique physical properties.
Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor. nih.govnih.gov The electron-rich π-system of the double bond in (4S)-non-1-en-4-ol could potentially interact with the electron-deficient aromatic ring of 3,5-dinitrobenzoic acid, leading to the formation of a charge-transfer complex. These complexes often exhibit distinct spectroscopic properties, such as new absorption bands in the UV-Vis spectrum.
Table 1: Potential Adducts from the Interaction of 3,5-Dinitrobenzoic Acid and (4S)-non-1-en-4-ol
| Adduct Type | Description | Key Intermolecular Forces/Bonds |
|---|---|---|
| Ester | Covalent bond formation between the carboxylic acid and the alcohol. wikipedia.orghansshodhsudha.com | Covalent (Ester Linkage) |
| Co-crystal | A crystalline structure containing both molecules in a defined stoichiometric ratio. nih.govresearchgate.net | Hydrogen Bonding, π-π Stacking |
| Salt | Proton transfer from the carboxylic acid to the alcohol. nih.govst-andrews.ac.uk | Ionic Interaction, Hydrogen Bonding |
| Charge-Transfer Complex | Non-covalent association with partial electron transfer from the alkene to the nitroaromatic ring. nih.govnih.gov | Donor-Acceptor Interactions |
Exploration of Enhanced Chiral Recognition and Stereochemical Control
A significant driver for studying the interaction between 3,5-dinitrobenzoic acid and a chiral alcohol like (4S)-non-1-en-4-ol is the potential for enhanced chiral recognition . The 3,5-dinitrobenzoyl group is a widely used π-acidic moiety for the derivatization of racemic analytes to facilitate their separation on chiral stationary phases (CSPs). researchgate.net The derivatization of (4S)-non-1-en-4-ol to its 3,5-dinitrobenzoate ester would introduce a strong π-acceptor group, which can engage in π-π interactions with π-basic CSPs.
The resulting diastereomeric interactions between the chiral derivatizing agent and the chiral analyte on the CSP can lead to differences in retention times, allowing for the separation and quantification of enantiomers. Investigating the chromatographic behavior of the (4S)-non-1-en-4-yl 3,5-dinitrobenzoate would provide valuable insights into the mechanisms of chiral recognition. This knowledge can be applied to develop more efficient methods for the enantiomeric separation of this and other chiral alcohols.
Furthermore, the formation of co-crystals or salts between a chiral molecule and a chiral or achiral counterpart can be a powerful tool for stereochemical control , including the resolution of racemates. The distinct crystalline structures of diastereomeric salts or co-crystals can allow for their separation by fractional crystallization.
Implications for Advanced Materials and Catalytic Systems
The conjugation of 3,5-dinitrobenzoic acid with (4S)-non-1-en-4-ol could lead to the development of advanced materials with novel properties. For instance, charge-transfer complexes are known to exhibit interesting optical and electronic properties, which could be harnessed in the design of organic conductors or non-linear optical materials. Co-crystals can exhibit physical properties, such as solubility and melting point, that are different from the individual components, offering a strategy for materials engineering. researchgate.net The presence of nitro groups also suggests that some of the resulting adducts could have applications as energetic materials . rsc.org
In the realm of catalysis , the unsaturated nature of (4S)-non-1-en-4-ol offers a handle for further chemical transformations. The formation of an ester or co-crystal with 3,5-dinitrobenzoic acid could serve to protect the hydroxyl group or to influence the stereochemical outcome of reactions at the double bond. For example, the bulky 3,5-dinitrobenzoyl group could act as a stereodirecting group in reactions such as epoxidation or hydroboration. While the direct catalytic activity of the adduct itself is speculative, studies on related nitroaromatic compounds have shown their potential in catalytic systems, for example, in the hydrogenation of other nitro compounds. researchgate.net The insights gained from studying this specific interaction could inform the design of new chiral ligands and catalysts for asymmetric synthesis.
Table 2: Research Findings on Related Systems
| Compound/System | Research Finding | Potential Relevance to the Current Study | Reference |
|---|---|---|---|
| 3,5-Dinitrobenzoic acid and various alcohols | Forms crystalline esters with distinct melting points. | Esterification is a highly probable and useful reaction pathway. | wikipedia.orghansshodhsudha.com |
| 3,5-Dinitrobenzoic acid and organic bases | Forms salts and co-crystals through hydrogen bonding and proton transfer. | Highlights the potential for salt and co-crystal formation with the alcohol. | nih.govst-andrews.ac.uk |
| 3,5-Dinitrobenzoic acid and N-alkylcarbazoles | Forms charge-transfer complexes with donor-acceptor stacking. | Suggests the possibility of charge-transfer interactions with the alkene moiety. | nih.gov |
| 3,5-Dinitrobenzoyl derivatives of chiral molecules | Used for chiral separation on HPLC. | Derivatization of (4S)-non-1-en-4-ol could enable its chiral resolution. | researchgate.net |
| Energetic complexes of 3,5-dinitrobenzoic acid | Synthesis and characterization of energetic materials. | Adducts may possess interesting energetic properties. | rsc.org |
Properties
CAS No. |
646057-21-8 |
|---|---|
Molecular Formula |
C16H22N2O7 |
Molecular Weight |
354.35 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol |
InChI |
InChI=1S/C9H18O.C7H4N2O6/c1-3-5-6-8-9(10)7-4-2;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4,9-10H,2-3,5-8H2,1H3;1-3H,(H,10,11)/t9-;/m1./s1 |
InChI Key |
DSDHLRIRYTUGNZ-SBSPUUFOSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CCCCCC(CC=C)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of 3,5 Dinitrobenzoate Derivatives of 4s Non 1 En 4 Ol
Direct Esterification Pathways
Direct esterification involves the reaction of 3,5-dinitrobenzoic acid with (4S)-non-1-en-4-ol. This approach, while straightforward, often requires catalytic activation to proceed at a reasonable rate and to achieve high yields, as the direct reaction is typically slow and reversible. researchgate.netresearchgate.net
Catalytic Approaches for High-Yield Esterification
The classic Fischer-Speier esterification, which employs a strong acid catalyst, is a primary method for this transformation. A common catalyst is concentrated sulfuric acid, which protonates the carbonyl oxygen of the 3,5-dinitrobenzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of (4S)-non-1-en-4-ol.
A greener and often more efficient modification of this method involves microwave-assisted synthesis. researchgate.nethansshodhsudha.com This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. hansshodhsudha.com For instance, the microwave-assisted esterification of various primary alcohols with 3,5-dinitrobenzoic acid in the presence of a few drops of concentrated sulfuric acid has been reported to provide the corresponding esters in moderate to good yields. hansshodhsudha.comresearchgate.net While this method is effective for simple primary alcohols, its application to secondary alcohols like (4S)-non-1-en-4-ol may result in lower yields. researchgate.net
A study on the direct esterification of 3,5-dinitrobenzoic acid with methanol (B129727) using sulfuric acid as a catalyst reported a high yield of 92% after refluxing for 26 hours, showcasing the potential for high conversion with simple alcohols under optimized conditions. prepchem.com
Table 1: Yields of 3,5-Dinitrobenzoate (B1224709) Derivatives via Microwave-Assisted Direct Esterification
| Alcohol | Yield (%) |
|---|---|
| Ethanol | 45-50 |
| 1-Propanol | 55-60 |
| 1-Butanol | 60-65 |
| Benzyl (B1604629) Alcohol | Charred |
| Furfuryl Alcohol | Charred |
Data sourced from a study on green derivatization of alcohols. The study noted that this method works well for most primary alcohols but may cause dehydration and charring for others like benzyl and furfuryl alcohol. Secondary and tertiary alcohols generally afforded products with poor yields under these specific conditions. researchgate.net
Optimization of Reaction Conditions for Stereochemical Preservation
A critical aspect of the synthesis involving (4S)-non-1-en-4-ol is the preservation or controlled manipulation of the stereochemistry at the chiral C4 center. Standard acid-catalyzed esterifications (Fischer-Speier) typically proceed with retention of configuration at the chiral alcohol, as the C-O bond of the alcohol is not broken.
For reactions where stereochemical inversion is desired or when dealing with sensitive alcohols, the Mitsunobu reaction is a powerful tool. wikipedia.orgnih.gov This reaction facilitates the conversion of a primary or secondary alcohol to an ester with a clean inversion of stereochemistry. organic-chemistry.org The process involves the use of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine (B1218219) to form a good leaving group, which is then displaced by the carboxylate nucleophile in an Sₙ2 reaction. wikipedia.org The stereospecificity of the Mitsunobu reaction makes it a key strategy for controlling the stereochemical outcome of the esterification. nih.gov
Indirect Synthetic Routes via Activated Acidic Derivatives
To overcome the equilibrium limitations of direct esterification, indirect routes employing activated derivatives of 3,5-dinitrobenzoic acid are commonly used. These methods are generally faster and proceed to completion. hansshodhsudha.com
Utilization of 3,5-Dinitrobenzoyl Chloride in Ester Formation
The most common activated derivative is 3,5-dinitrobenzoyl chloride. hansshodhsudha.comsavemyexams.com This acyl chloride is significantly more reactive than the parent carboxylic acid and reacts readily with alcohols to form esters. savemyexams.comchemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. organic-chemistry.org
The synthesis of 3,5-dinitrobenzoyl chloride itself is achieved by treating 3,5-dinitrobenzoic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.nethansshodhsudha.com The subsequent reaction with the alcohol is usually rapid, even at room temperature or below. chemguide.co.uk This method is widely used for the derivatization of alcohols for analytical purposes because it is high-yielding and reliable. hansshodhsudha.com
Table 2: Comparison of Direct vs. Indirect Esterification Starting Materials
| Method | Acid Reagent | Co-reagent/Catalyst | Byproduct | Reactivity |
|---|---|---|---|---|
| Direct (Fischer) | 3,5-Dinitrobenzoic Acid | H₂SO₄ (catalyst) | H₂O | Moderate |
Chemo- and Regioselective Considerations in Multi-functional Systems
The structure of (4S)-non-1-en-4-ol contains two principal functional groups: a secondary alcohol and a terminal alkene. In the reaction with the highly electrophilic 3,5-dinitrobenzoyl chloride, the hydroxyl group is a much stronger nucleophile than the carbon-carbon double bond of the ene moiety. Therefore, the acylation is expected to be highly chemoselective, with the reaction occurring exclusively at the alcohol to form the ester. The alkene group would remain unreacted under these conditions.
The selective esterification of an alcohol in the presence of other potentially reactive functional groups is a common challenge in organic synthesis. acs.org However, the nucleophilicity difference between an alcohol and an unactivated alkene is substantial enough that protection of the double bond is generally not required when using standard acylating agents like 3,5-dinitrobenzoyl chloride.
Exploration of Non-Covalent Complex Formation
Beyond covalent bond formation, 3,5-dinitrobenzoic acid is known to participate in the formation of non-covalent complexes, also known as co-crystals or molecular adducts. These complexes are held together by intermolecular forces such as hydrogen bonding, π-π stacking, and other van der Waals interactions. The electron-deficient aromatic ring of 3,5-dinitrobenzoic acid, due to the two nitro groups, makes it an excellent candidate for forming π-π stacking interactions with electron-rich aromatic systems.
Furthermore, the carboxylic acid group is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with other molecules that have hydrogen bond acceptor or donor sites. While there is no specific literature on the non-covalent complex between 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol, it is plausible that such a complex could be formed. The interaction would likely be dominated by a hydrogen bond between the carboxylic acid proton of 3,5-dinitrobenzoic acid and the lone pair of electrons on the hydroxyl oxygen of (4S)-non-1-en-4-ol.
Strategies for Co-crystallization and Salt Formation
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in the same crystal lattice. In the context of 3,5-dinitrobenzoic acid and an alcohol like (4S)-non-1-en-4-ol, co-crystallization would involve the formation of a stable crystalline structure held together by non-covalent interactions, such as hydrogen bonds.
Research on the co-crystallization of 3,5-dinitrobenzoic acid with other organic molecules, such as antipsychotic agents and acetamide (B32628), reveals common strategies that would be applicable. st-andrews.ac.uknih.gov A primary method involves dissolving equimolar amounts of the two components in a suitable solvent, often at an elevated temperature to ensure complete dissolution. nih.gov Subsequent slow cooling or evaporation of the solvent allows for the formation of high-quality crystals. nih.gov
The formation of a salt, as opposed to a co-crystal, typically occurs when there is a significant difference in the pKa values of the acidic and basic components, leading to proton transfer. For instance, the co-crystallization of 3,5-dinitrobenzoic acid with the basic nitrogen atom in trihexyphenidyl (B89730) results in the formation of a 1:1 salt. nih.gov In the case of (4S)-non-1-en-4-ol, which lacks a strongly basic functional group, direct salt formation is less likely than esterification or co-crystal formation. However, the term "salt" is sometimes used more broadly in older literature to describe the adducts formed between acids and other organic compounds.
The stoichiometry of the components can also influence the resulting crystalline form. While a 1:1 molar ratio is often the starting point, variations in this ratio can sometimes lead to the isolation of different adducts, such as the 1:2 acid salt formed between chlorprothixene (B1288) and 3,5-dinitrobenzoic acid. nih.gov
Table 1: General Strategies for Co-crystallization and Salt Formation
| Strategy | Description | Key Parameters | Expected Outcome with (4S)-non-1-en-4-ol |
| Solution-Based Co-crystallization | Dissolving both 3,5-dinitrobenzoic acid and the alcohol in a common solvent, followed by slow evaporation or cooling. nih.govnih.gov | Solvent choice, temperature gradient, molar ratio of components. | Formation of a co-crystal or ester derivative. |
| Grinding (Mechanochemistry) | Grinding the solid reactants together, sometimes with a small amount of solvent (liquid-assisted grinding). | Grinding time, frequency, and the addition of a catalytic amount of solvent. | Can yield co-crystals or esters, often in a solvent-free or near solvent-free environment. |
| Reaction Crystallization | Performing the esterification reaction under conditions that allow the product to crystallize directly from the reaction mixture. | Reaction temperature, concentration of reactants, and presence of a catalyst. | Isolation of the pure 3,5-dinitrobenzoate ester of (4S)-non-1-en-4-ol. |
Solvent Selection and Crystallization Techniques for Adduct Isolation
The choice of solvent is a critical parameter in the successful isolation of crystalline adducts of 3,5-dinitrobenzoic acid. The solvent not only needs to dissolve the reactants but also facilitate the nucleation and growth of crystals of the desired product.
Studies on the crystallization of 3,5-dinitrobenzoic acid adducts have employed a range of solvents. For instance, methanol has been successfully used for the co-crystallization of 3,5-dinitrobenzoic acid with trihexyphenidyl and chlorprothixene. nih.gov In another study focusing on multicomponent solvate crystals, a variety of solvents including 1,4-dioxane (B91453) were utilized to form cocrystal solvates with 3,5-dinitrobenzoic acid and acetamide. nih.gov The selection of a suitable solvent or solvent system for the (4S)-non-1-en-4-ol derivative would likely involve screening various solvents of different polarities.
Common crystallization techniques for isolating such adducts include:
Slow Evaporation: A solution of the reactants is left undisturbed in an open or partially covered container, allowing the solvent to evaporate slowly over several days. nih.gov This gradual increase in concentration often leads to the formation of large, well-defined crystals.
Slow Cooling: A saturated solution of the reactants is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling induces crystallization.
Vapor Diffusion: A concentrated solution of the sample is placed in a sealed container with a larger reservoir of a "non-solvent" (a solvent in which the compound is poorly soluble). The vapor of the non-solvent slowly diffuses into the sample solution, reducing its solubility and promoting crystallization.
Layering: A solution of one reactant is carefully layered on top of a solution of the other reactant (if they are in different, miscible solvents of different densities). Crystallization occurs at the interface as the molecules diffuse and interact.
Table 2: Influence of Solvent on Crystallization Outcome
| Solvent Property | Influence on Crystallization | Example Solvents for 3,5-Dinitrobenzoate Derivatives |
| Polarity | Affects the solubility of both the reactants and the product. A solvent of intermediate polarity is often a good starting point. | Methanol, Ethanol, Acetone, Ethyl Acetate |
| Boiling Point | A lower boiling point is suitable for slow evaporation techniques at room temperature. | Dichloromethane, Diethyl Ether |
| Hydrogen Bonding Capacity | Solvents that can act as hydrogen bond donors or acceptors can compete with the intermolecular interactions needed for co-crystal formation. | Water, Alcohols |
| Inertness | The solvent should not react with the starting materials or the product under the crystallization conditions. | Hexane, Toluene, Dichloromethane |
The isolation of the specific adduct of 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol would likely begin with solution-based methods, exploring various solvents and crystallization techniques to obtain a solid derivative suitable for characterization.
Advanced Spectroscopic and Structural Characterization of the Conjugate/adduct
Vibrational Spectroscopy for Hydrogen Bonding and Charge Transfer Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for investigating the molecular structure of the 3,5-dinitrobenzoate (B1224709) conjugate. It provides critical insights into the perturbations of functional groups that arise from the formation of the ester linkage and other intermolecular interactions, such as hydrogen bonding and charge transfer.
Infrared (IR) and Raman Spectroscopic Analysis of Functional Group Perturbations
The formation of an ester from 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol would lead to characteristic shifts in the vibrational frequencies of the functional groups involved. In studies of 3,5-dinitrobenzoic acid itself, the Fourier-Transform Infrared (FT-IR) and FT-Raman spectra have been extensively analyzed. researchgate.net
Key vibrational modes for 3,5-dinitrobenzoic acid include the O-H stretching, C=O stretching, and the symmetric and asymmetric stretching of the NO₂ groups. Upon esterification with (4S)-non-1-en-4-ol, the broad O-H stretching band of the carboxylic acid would disappear, and new C-O stretching bands associated with the ester linkage would appear.
The strong electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring significantly influences the electronic distribution and, consequently, the vibrational frequencies. The C=O stretching frequency of the resulting ester would be expected in the region of 1730-1715 cm⁻¹. The positions of the NO₂ stretching bands are sensitive to the molecular environment and any charge-transfer interactions. sigmaaldrich.com
Table 1: Expected IR and Raman Shifts for Key Functional Groups
| Functional Group | Typical Wavenumber (cm⁻¹) in 3,5-Dinitrobenzoic Acid | Expected Wavenumber (cm⁻¹) in the Ester Conjugate |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3100-2500 (broad) | Absent |
| C=O Stretch (Carboxylic Acid) | ~1700 | Absent |
| C=O Stretch (Ester) | N/A | ~1730-1715 |
| C-O Stretch (Ester) | N/A | ~1300-1100 |
| NO₂ Asymmetric Stretch | ~1550 | Shifted due to new electronic environment |
| NO₂ Symmetric Stretch | ~1350 | Shifted due to new electronic environment |
| C=C Stretch (Allyl) | N/A | ~1645 |
Correlative Studies with Computational Vibrational Frequencies
To complement experimental data, computational methods such as Density Functional Theory (DFT) are employed. researchgate.netsigmaaldrich.com These calculations can predict the harmonic vibrational wavenumbers for the conjugate. By comparing the calculated spectrum with the experimental IR and Raman spectra, a detailed assignment of the vibrational modes can be achieved. rsc.org Such correlative studies are invaluable for understanding the conformational and electronic properties of the molecule. For instance, DFT calculations on 3,5-dinitrobenzoic acid have helped elucidate the interactions between the nitro and carboxyl groups. researchgate.net Scaling factors are often applied to the computed frequencies to better match the experimental values, accounting for anharmonicity and other theoretical limitations. spectrabase.com
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Connectivity and Conformation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of the conjugate in solution, confirming the connectivity between the 3,5-dinitrobenzoyl and the (4S)-non-1-en-4-ol moieties.
Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
While ¹H and ¹³C NMR provide initial information, 2D-NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially for the complex non-1-en-4-ol portion of the molecule.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, for example, tracing the spin system from the vinylic protons of the double bond through the aliphatic chain of the nonenol.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom. This would definitively link the protons of the nonenol to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the key connection: a correlation would be expected between the proton at the C4 position of the nonenol (H4) and the carbonyl carbon (C=O) of the dinitrobenzoate group, confirming the ester linkage. It would also help in assigning the quaternary carbons of the aromatic ring.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for the Conjugate
| Moiety | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 3,5-Dinitrobenzoyl | H-2, H-6 | ~9.2 | ~130 | C=O, C-4 |
| H-4 | ~9.1 | ~128 | C-2, C-6 | |
| C=O | N/A | ~162 | H-2, H-6, H-4 (nonenol) | |
| C-1 | N/A | ~134 | H-2, H-6 | |
| C-3, C-5 | N/A | ~148 | H-2, H-4, H-6 | |
| (4S)-non-1-en-4-ol | H-1 (vinylic) | ~5.8-5.9 | ~138 | C-2, C-3 |
| H-2 (vinylic) | ~5.1-5.2 | ~115 | C-1, C-3, C-4 | |
| H-4 (ester-linked) | ~5.4-5.5 | ~75 | C=O, C-2, C-3, C-5 |
Note: Chemical shifts are estimates and can vary based on solvent and other conditions.
Solution-State Conformational Analysis and Intermolecular Proximity Studies
Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be used to investigate the three-dimensional structure of the conjugate in solution. These experiments detect protons that are close in space, even if they are not directly connected through bonds. This could reveal, for example, the preferred orientation of the dinitrobenzoyl group relative to the chiral center of the nonenol moiety.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Architecture
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov Obtaining a suitable crystal of the conjugate would allow for the determination of bond lengths, bond angles, and torsion angles with high precision.
This technique would unambiguously confirm the molecular connectivity and the absolute configuration of the chiral center at C4, assuming the synthesis started with the enantiomerically pure (4S)-non-1-en-4-ol. Furthermore, SCXRD would elucidate the crystal packing, revealing any intermolecular interactions such as π-π stacking between the electron-deficient dinitroaromatic rings or other weak hydrogen bonds that govern the solid-state architecture. researchgate.net The study of adducts of 3,5-dinitrobenzoic acid with other molecules has shown its propensity to form well-ordered crystal structures.
Table 3: Key Crystallographic Parameters (Hypothetical)
| Parameter | Description |
|---|---|
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The set of symmetry operations applicable to the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. |
| Z | The number of molecules per unit cell. |
Determination of Crystal System and Space Group
While specific crystallographic data for the 3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol adduct are not publicly available, analysis of similar adducts of 3,5-DNBA with various alcohols and other organic molecules provides insight into the likely crystallographic parameters. 3,5-DNBA is known to form co-crystals that belong to various crystal systems, with monoclinic and triclinic systems being common. nih.govresearchgate.net For instance, co-crystallization of 3,5-DNBA with acetamide (B32628) in different solvents consistently yields crystals in the orthorhombic P2₁2₁2 space group. acs.org The reaction with racemic trihexyphenidyl (B89730), a chiral alcohol, results in a salt that crystallizes in the triclinic P-1 space group. st-andrews.ac.uk
The specific crystal system and space group for the adduct with (4S)-non-1-en-4-ol would be determined by single-crystal X-ray diffraction analysis. bgu.ac.il Given that the alcohol is enantiopure, the resulting crystal is expected to crystallize in a chiral (non-centrosymmetric) space group.
Table 1: Representative Crystallographic Data for 3,5-Dinitrobenzoic Acid Adducts
| Co-former | Crystal System | Space Group | Reference |
|---|---|---|---|
| Acetone/Acetamide | Orthorhombic | P2₁2₁2 | acs.org |
| 4-Aminosalicylic acid | Triclinic | P-1 | nih.gov |
| Trihexyphenidyl | Triclinic | P-1 | st-andrews.ac.uk |
| Acriflavine | Monoclinic | P2₁ | researchgate.net |
Analysis of Intermolecular Hydrogen Bonding Networks and Supramolecular Synthons
Hydrogen bonds are the primary directional forces responsible for the assembly of the 3,5-DNBA and (4S)-non-1-en-4-ol molecules into a stable crystal lattice. researchgate.net The analysis of these interactions reveals the formation of predictable patterns known as supramolecular synthons.
In the case of the 3,5-DNBA:(4S)-non-1-en-4-ol adduct, the most prominent hydrogen bond donors are the carboxylic acid proton of 3,5-DNBA and the hydroxyl proton of the alcohol. The acceptors are the carbonyl oxygen and nitro groups of 3,5-DNBA, and the hydroxyl oxygen of the alcohol. This allows for the formation of several robust synthons:
Acid-Alcohol Heterosynthon: A primary interaction is expected between the carboxylic acid of 3,5-DNBA and the hydroxyl group of (4S)-non-1-en-4-ol. This typically forms a hydrogen bond where the acidic proton donates to the alcohol's oxygen (O-H···O).
Carboxylic Acid Homodimer: It is also common for 3,5-DNBA to form a centrosymmetric R²₂(8) homodimer, where two acid molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. nih.gov The presence of the alcohol co-former competes with this interaction.
Other Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic and aliphatic C-H groups and the oxygen atoms of the nitro and carboxyl groups, further stabilize the crystal packing. st-andrews.ac.uk Additionally, π-π stacking interactions between the electron-deficient aromatic rings of 3,5-DNBA are often observed. nih.gov
Confirmation of Absolute Configuration of (4S)-non-1-en-4-ol within the Adduct
3,5-Dinitrobenzoic acid is a well-established derivatizing agent used to determine the absolute configuration of chiral alcohols. wikipedia.org The reaction of a chiral alcohol like (4S)-non-1-en-4-ol with 3,5-DNBA yields a solid ester or a co-crystal, which is amenable to single-crystal X-ray diffraction. wikipedia.orgtcichemicals.com
The determination of the absolute configuration is most reliably achieved using X-ray crystallography on a high-quality single crystal of the adduct. nih.govspringernature.com The technique relies on the phenomenon of anomalous dispersion, particularly if heavier atoms are present. researchgate.net By analyzing the intensities of Bijvoet pairs of reflections, the true handedness of the chiral centers in the molecule can be determined without ambiguity. The Flack parameter is a critical value refined during the crystallographic analysis; a value close to zero for the correct enantiomer confirms the assigned absolute structure with high confidence. researchgate.net
This method provides an unequivocal confirmation that the stereocenter at the C4 position of the non-1-en-4-ol moiety within the crystalline adduct is indeed in the S configuration.
Electronic Absorption and Emission Spectroscopy for Charge Transfer Phenomena
The interaction between the electron-deficient 3,5-DNBA and the (4S)-non-1-en-4-ol can give rise to charge-transfer (CT) phenomena, which can be probed using electronic spectroscopy.
UV-Vis Spectroscopic Signatures of Charge Transfer Complexes
Charge-transfer complexes typically form between an electron donor and an electron acceptor. nih.gov In this system, the 3,5-DNBA molecule, with its two strongly electron-withdrawing nitro groups, acts as a π-acceptor. The alcohol, (4S)-non-1-en-4-ol, is not a classic strong electron donor, but the formation of the adduct can facilitate a weak electronic interaction.
The formation of a CT complex is often evidenced by the appearance of a new, broad, and low-energy absorption band in the UV-Vis spectrum that is absent in the spectra of the individual components. nih.gov This band corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO), primarily located on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is localized on the acceptor. libretexts.org For CT complexes involving 3,5-DNBA with stronger donors like p-phenylenediamine, these CT bands are clearly observed. sigmaaldrich.comsigmaaldrich.com In the case of the adduct with (4S)-non-1-en-4-ol, any CT band would likely be weak and possibly overlap with the tail of the strong π-π* transitions of the dinitrobenzoate chromophore. mdpi.com
Table 2: Expected Spectroscopic Transitions in the Adduct System
| Transition Type | Description | Expected Spectral Region | Intensity |
|---|---|---|---|
| π → π | Electronic transition within the 3,5-dinitrobenzoate aromatic system. | UV region (< 300 nm) | High (ε > 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Transition involving non-bonding electrons on oxygen atoms (nitro, carboxyl) to the π* system. | Near-UV region (~300-350 nm) | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |
| Charge Transfer (CT) | Excitation from donor orbital (alcohol-rich) to acceptor orbital (DNBA-rich). | Visible or Near-UV region (> 350 nm) | Variable, often low to moderate |
Time-Resolved Spectroscopic Investigations of Excited State Dynamics
Time-resolved spectroscopy, particularly femtosecond transient absorption spectroscopy, is a powerful tool for investigating the ultrafast processes that follow photoexcitation. nd.edu For nitroaromatic compounds, the excited-state dynamics are known to be complex and rapid. rsc.org
Upon excitation into the charge-transfer band of the 3,5-DNBA:(4S)-non-1-en-4-ol adduct, an electron is effectively transferred from the alcohol-centered orbital to the 3,5-DNBA-centered orbital, creating a CT excited state. The subsequent fate of this state can involve several competing pathways: rsc.orgnih.gov
Intersystem Crossing (ISC): Nitroaromatic compounds are known for extremely fast ISC from the singlet excited state (S₁) to the triplet manifold (T₁), often occurring on a sub-picosecond to picosecond timescale. rsc.orgnih.govacs.org This is due to strong spin-orbit coupling facilitated by the nitro groups.
Internal Conversion/Charge Recombination: The excited state can decay non-radiatively back to the ground state. In a CT complex, this is equivalent to a charge recombination process, which can be very fast.
Photochemical Reaction: In some cases, the excited state can be long-lived enough to undergo chemical reactions, although this is less common for simple adducts.
A typical transient absorption experiment would involve exciting the sample with an ultrafast laser pulse and monitoring the change in absorption of a probe pulse at various delay times. nd.edu This would allow for the direct observation of the decay of the initially populated CT state and the rise and decay of any subsequent states, such as the triplet state. The lifetimes of these transient species provide critical information about the rates of intersystem crossing and charge recombination, revealing the dominant deactivation pathways for the photoexcited adduct. bris.ac.ukresearchgate.net
Supramolecular Assembly and Crystal Engineering of 3,5 Dinitrobenzoate Derivatives of 4s Non 1 En 4 Ol
Design Principles for Hydrogen-Bonded Networks
Hydrogen bonds are the primary directional forces responsible for the assembly of 3,5-dinitrobenzoic acid and alcohol derivatives. The predictability of these interactions allows for the rational design of extended networks in the solid state. The architecture of these networks is dictated by the geometry and functionality of the constituent molecules, leading to robust, pre-programmed patterns of assembly.
Supramolecular synthons are robust, repeating patterns of intermolecular interactions that serve as the building blocks of a crystal structure. In the case of a derivative of 3,5-dinitrobenzoic acid (3,5-DNBA) and an alcohol, several key synthons can be anticipated.
One of the most common and stable synthons in carboxylic acids is the carboxylic acid homodimer , which forms a cyclic motif with a graph-set notation of R²₂(8). nih.govacs.org While this synthon is prevalent in the crystal structure of 3,5-DNBA itself, in the presence of a strong hydrogen-bond acceptor like the hydroxyl group of (4S)-non-1-en-4-ol, the formation of a heterosynthon is highly probable.
| Potential Supramolecular Synthon | Description | Typical Role |
| Carboxylic Acid-Hydroxyl Heterosynthon | Hydrogen bond between the -COOH group of 3,5-DNBA and the -OH group of the alcohol. | Primary interaction directing the co-crystal assembly. |
| Carboxylic Acid Homodimer | A pair of hydrogen bonds linking two 3,5-DNBA molecules. | A competing synthon, less likely in the presence of the alcohol. |
| Nitro Group Interactions | Weak C-H···O(nitro) or O···π interactions involving the nitro groups. | Secondary interactions that provide further stability to the crystal lattice. mdpi.com |
| π-π Stacking | Stacking interactions between the electron-deficient aromatic rings of 3,5-DNBA. | Contributes to the overall packing efficiency and can influence electronic properties. mdpi.com |
This table presents theoretically expected synthons based on the functional groups of the specified compounds.
The interaction between the carboxylic acid group of 3,5-DNBA and the hydroxyl group of (4S)-non-1-en-4-ol is the most influential in directing the supramolecular assembly. The carboxylic acid is a strong hydrogen-bond donor, while the hydroxyl group can act as both a donor and an acceptor.
In a co-crystal scenario, a robust O—H···O hydrogen bond would form between the two different molecules, linking them into chains or more complex networks. acs.orgnih.gov If an ester, (4S)-non-1-en-4-yl 3,5-dinitrobenzoate (B1224709), is formed, the primary hydrogen bonding capacity of the acid and alcohol is removed. In this case, the crystal packing would be directed by weaker forces such as C—H···O bonds involving the carbonyl oxygen and nitro groups, as well as π-π stacking of the dinitrobenzoate rings.
Tuning of Solid-State Properties through Crystal Engineering
Crystal engineering allows for the fine-tuning of a material's solid-state properties by systematically modifying its crystal structure. researchgate.net For the 3,5-dinitrobenzoate derivative of (4S)-non-1-en-4-ol, several strategies could be employed to alter properties such as solubility, melting point, and mechanical stability.
One approach involves the creation of multi-component crystals, or co-crystals, with other molecules (co-formers). By selecting co-formers that can establish new hydrogen bonds or other non-covalent interactions, it is possible to create entirely new crystal structures with altered properties. For instance, co-crystallization with different solvents can lead to the formation of various solvates or pseudopolymorphs, each with unique packing and properties. researchgate.net
Another strategy is to modify the molecular structure itself. While the core components are fixed in this case, theoretical studies could explore how substitutions on the alkyl chain of the alcohol or the aromatic ring of the acid could impact crystal packing and, consequently, the material's bulk properties. The interplay of strong hydrogen bonds with weaker interactions like π-π stacking and van der Waals forces provides a rich landscape for designing materials with desired characteristics. mdpi.com
Lack of Available Research Data for 3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is no specific research published on the supramolecular assembly and crystal engineering of the compound "3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol." Consequently, detailed information regarding the control over its crystal morphology, growth, anisotropic interactions, and directional properties is not available.
The user's request for an article focused solely on the supramolecular assembly and crystal engineering of the 3,5-dinitrobenzoate derivative of (4S)-non-1-en-4-ol, including specific subsections on crystal morphology, growth control, and anisotropic properties, cannot be fulfilled with scientifically accurate and verifiable data. To generate such an article would require fabricating research findings, which is contrary to the principles of scientific accuracy and integrity.
While general information exists for 3,5-dinitrobenzoic acid and its interactions with other molecules to form co-crystals and salts, these findings are not transferable to the specific derivative involving (4S)-non-1-en-4-ol. Crystal engineering and supramolecular assembly are highly dependent on the specific molecular components of a compound, and thus, data from other derivatives would not be applicable.
Therefore, the requested article with detailed research findings and data tables for "3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol" cannot be generated at this time due to the absence of primary research on this particular compound.
Chiral Recognition and Stereochemical Applications
Use of 3,5-Dinitrobenzoic Acid as a Chiral Derivatizing Agent for (4S)-non-1-en-4-ol
3,5-Dinitrobenzoic acid is a well-known reagent used for the derivatization of alcohols. researchgate.netwikipedia.org The reaction of an alcohol with 3,5-dinitrobenzoyl chloride, the more reactive acid chloride derivative of 3,5-dinitrobenzoic acid, yields a solid ester with a sharp melting point, which historically aided in the identification of unknown alcohols. missouri.eduwikipedia.org
When a racemic or enantiomerically enriched alcohol is reacted with an achiral derivatizing agent, the resulting products are enantiomers, which are difficult to separate. However, when a chiral alcohol such as (4S)-non-1-en-4-ol is reacted with a chiral derivatizing agent, a pair of diastereomers is formed. Alternatively, and more commonly, reacting a racemic alcohol with an enantiomerically pure chiral derivatizing agent produces diastereomers. In the context of this article, the reaction of enantiopure (4S)-non-1-en-4-ol with achiral 3,5-dinitrobenzoic acid would yield a single enantiomeric ester. To assess the enantiomeric purity of a sample of non-1-en-4-ol, it would be reacted with an enantiomerically pure chiral acid to form diastereomers. However, for the purpose of this discussion, we will consider the derivatization of racemic non-1-en-4-ol with 3,5-dinitrobenzoic acid to illustrate the principles of chiral separation.
Diastereomeric Ester Formation for Enantiomeric Purity Determination
The determination of the enantiomeric purity of a chiral alcohol is a critical step in many synthetic and analytical procedures. A common and reliable method involves the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with an enantiomerically pure chiral derivatizing agent. researchgate.net In the case of (4S)-non-1-en-4-ol, its reaction with a suitable chiral acid would produce diastereomeric esters.
However, for the separation of a racemic mixture of non-1-en-4-ol, derivatization with an achiral reagent like 3,5-dinitrobenzoyl chloride is performed. The resulting mixture of enantiomeric 3,5-dinitrobenzoate (B1224709) esters would then be subjected to a chiral separation method. The esterification reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. wikipedia.org
The reaction proceeds as follows:
(4S)-non-1-en-4-ol + 3,5-Dinitrobenzoyl chloride → (4S)-non-1-en-4-yl 3,5-dinitrobenzoate + HCl
(4R)-non-1-en-4-ol + 3,5-Dinitrobenzoyl chloride → (4R)-non-1-en-4-yl 3,5-dinitrobenzoate + HCl
The resulting esters, being enantiomers, would then require a chiral environment for separation, as detailed in the following section. The principle of forming diastereomers for separation is a foundational concept in stereochemistry. researchgate.net
Chromatographic Separation of Diastereomers (e.g., HPLC, GC)
Once the enantiomeric mixture of non-1-en-4-ol is converted into a mixture of diastereomeric esters (by reacting with a chiral acid) or the enantiomeric esters are formed (by reacting with an achiral acid like 3,5-dinitrobenzoic acid), chromatographic techniques can be employed for their separation. Diastereomers have different physical properties, allowing for their separation by standard chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). scirp.org
For the separation of the enantiomeric 3,5-dinitrobenzoate esters of non-1-en-4-ol, a chiral stationary phase (CSP) would be required in both HPLC and GC. scirp.orgmdpi.com The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their separation and quantification.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers. nih.gov For the 3,5-dinitrobenzoate esters of non-1-en-4-ol, a Pirkle-type chiral stationary phase, which often contains π-acidic or π-basic aromatic groups, would be a suitable choice. scirp.org The dinitrophenyl group in the derivative can engage in π-π stacking interactions with the CSP, contributing to chiral recognition.
Gas Chromatography (GC): Chiral GC is another effective method for the separation of volatile enantiomers. researchgate.net The 3,5-dinitrobenzoate esters of non-1-en-4-ol could potentially be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. researchgate.net
Application of the Conjugate in Asymmetric Catalysis or Resolution
The conjugate formed from a chiral molecule and another chemical entity can itself be used to influence the stereochemical outcome of a subsequent reaction. This is the fundamental principle behind the use of chiral auxiliaries in asymmetric synthesis. nih.govru.nl
Potential as a Chiral Auxiliary in Organic Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. numberanalytics.com After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.
The ester formed from (4S)-non-1-en-4-ol and an appropriate achiral acid could potentially act as a chiral auxiliary. The chiral center of the (4S)-non-1-en-4-ol moiety could influence the facial selectivity of reactions at a prochiral center elsewhere in the molecule. For instance, if the ester were to undergo a reaction such as a Diels-Alder or an aldol (B89426) reaction, the chiral alcohol portion could direct the approach of the incoming reagent, leading to a diastereomeric excess of one product. researchgate.net The effectiveness of the auxiliary would depend on its ability to create a rigid and well-defined chiral environment around the reacting center.
Exploration of Diastereoselective Reactions Mediated by the Adduct
The ester adduct of (4S)-non-1-en-4-ol could be explored in various diastereoselective reactions. For example, intramolecular reactions where the chiral center of the alcohol influences the formation of a new stereocenter within the same molecule are of significant interest. The allylic nature of the alcohol provides a reactive handle for various transformations. For instance, epoxidation of the double bond in the (4S)-non-1-en-4-yl 3,5-dinitrobenzoate would be expected to proceed with some degree of diastereoselectivity, influenced by the existing stereocenter. researchgate.net
Fundamental Studies in Chiral Discrimination Mechanisms
The separation of enantiomers by chiral chromatography relies on the subtle differences in the interactions between the enantiomers and the chiral stationary phase. These interactions are often a combination of hydrogen bonding, dipole-dipole interactions, steric repulsion, and π-π stacking. nih.gov
Studying the separation of these and similar diastereomeric or enantiomeric esters under varying conditions (e.g., different mobile phases, temperatures) can provide valuable insights into the thermodynamics and mechanisms of chiral recognition. mdpi.com
Enantioselective Interactions at the Molecular Level
The chiral recognition of (4S)-non-1-en-4-ol by 3,5-dinitrobenzoic acid is fundamentally driven by a combination of non-covalent interactions that differ in spatial arrangement and energy for the two enantiomers of non-1-en-4-ol. When a racemic mixture of non-1-en-4-ol is derivatized with the achiral 3,5-dinitrobenzoic acid, two diastereomeric esters are formed: (4S)-non-1-en-4-yl 3,5-dinitrobenzoate and (4R)-non-1-en-4-yl 3,5-dinitrobenzoate. The difference in their physical and chemical properties allows for their separation.
The key molecular interactions governing this enantioselective recognition include:
Hydrogen Bonding: Although the ester linkage removes the hydroxyl hydrogen, other potential hydrogen bonding sites can influence the crystal packing and conformation of the diastereomers.
π-π Stacking: The 3,5-dinitrobenzoyl group is a well-established π-acidic system due to the electron-withdrawing nature of the two nitro groups. researchgate.net This allows for attractive π-π stacking interactions with other aromatic systems or with another 3,5-dinitrobenzoyl group in the crystal lattice. The spatial arrangement of the substituents on the chiral carbon of non-1-en-4-ol will dictate the efficiency and geometry of this stacking for each diastereomer.
Dipole-Dipole and Steric Interactions: The bulky and electron-rich nitro groups, along with the carbonyl group of the ester, create significant local dipoles. The interactions of these dipoles, as well as the steric hindrance between the alkyl and vinyl groups of the alcohol and the aromatic ring of the acid, will differ between the two diastereomers. These differences in steric and electronic complementarity lead to variations in the stability of the crystal lattice for each diastereomer, often resulting in different melting points and solubilities, which are exploited in classical resolution. wikipedia.org
Table 1: Key Intermolecular Interactions in Diastereomeric Adducts
| Interaction Type | Description | Role in Chiral Recognition |
| Hydrogen Bonding | Potential for weak C-H···O interactions. | Influences crystal packing and conformational rigidity. |
| π-π Stacking | Interaction between electron-deficient 3,5-dinitrobenzoyl rings. | Different stacking geometries and energies for each diastereomer. |
| Dipole-Dipole | Interactions involving the polar nitro and carbonyl groups. | Contributes to the differential stability of the diastereomeric crystals. |
| Steric Hindrance | Repulsion between bulky groups. | The different spatial arrangement of substituents on the chiral center leads to varying steric clashes for each diastereomer. |
Influence of Adduct Formation on Stereoselectivity
The formation of an adduct between 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol is a powerful tool for influencing and determining stereoselectivity. This is most evident in the context of chiral resolution and analysis.
Chiral Resolution: The traditional method of resolving a racemic alcohol involves its conversion into a mixture of diastereomeric esters by reaction with a chiral derivatizing agent. In this case, the achiral 3,5-dinitrobenzoic acid reacts with racemic non-1-en-4-ol to form diastereomers that can be separated by physical means, such as fractional crystallization. The differing crystal lattice energies of the (4S)- and (4R)-3,5-dinitrobenzoate esters lead to differences in solubility, allowing one diastereomer to be selectively crystallized from a suitable solvent. Once separated, the pure enantiomer of the alcohol can be recovered by hydrolysis of the ester.
Chromatographic Separation: The derivatization to the 3,5-dinitrobenzoate ester also greatly enhances the ability to separate the enantiomers using chromatography, particularly high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). The 3,5-dinitrobenzoyl group acts as a powerful chromophore, facilitating UV detection, and its π-acidic nature provides a strong interaction site for π-donor or π-acceptor groups on the CSP. researchgate.net For example, in the analysis of structurally similar chiral alcohols like (S)-1-decen-4-ol, derivatization to the 3,5-dinitrobenzoate allows for baseline separation of the enantiomers on a chiral column. wiley-vch.de The differential interactions between the two diastereomeric derivatives and the chiral stationary phase lead to different retention times, allowing for their quantification.
The stereoselectivity of this separation is a direct consequence of the stability of the transient diastereomeric complexes formed between the analyte and the CSP. The combination of hydrogen bonding, π-π interactions, and steric fit within the chiral environment of the CSP is different for the (4S)- and (4R)-3,5-dinitrobenzoate derivatives, which is the basis for their separation. nih.gov
Table 2: Application of Adduct Formation in Stereochemical Analysis
| Application | Principle | Outcome for 3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol |
| Fractional Crystallization | Diastereomers have different physical properties, including solubility. | The (4S)- and (4R)-3,5-dinitrobenzoate esters can be separated based on their differential solubility, allowing for the isolation of the (4S)-enantiomer. |
| Chiral HPLC | Diastereomeric derivatives exhibit different affinities for a chiral stationary phase. | The derivatization enhances detectability and provides strong interaction sites for the CSP, leading to different retention times for the (4S) and (4R) derivatives. wiley-vch.de |
Theoretical and Computational Chemistry of 3,5 Dinitrobenzoic Acid/ 4s Non 1 En 4 Ol Interactions
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity.researchgate.net
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecular systems. researchgate.net For the individual components, 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol, and their resulting complex, DFT can provide valuable insights into their behavior.
DFT calculations on 3,5-dinitrobenzoic acid have been performed to understand its geometry, vibrational frequencies, and electronic properties. researchgate.net These studies show that the nitro groups, being strong electron-withdrawing groups, significantly influence the electronic distribution of the benzene (B151609) ring and the acidity of the carboxylic acid group.
For the adduct formed between 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol, which would likely be an ester, DFT calculations would be instrumental in determining the optimized geometry, bond lengths, and bond angles. The calculations would also reveal the electronic effects of the chiral alcohol moiety on the dinitrobenzoyl group and vice versa.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap, provides an indication of the molecule's excitability and its ability to participate in charge transfer interactions. researchgate.net
For the 3,5-dinitrobenzoate (B1224709) ester of (4S)-non-1-en-4-ol, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, which would likely involve the π-system of the benzene ring and the non-bonding orbitals of the oxygen atoms. The LUMO, on the other hand, would be predominantly located on the electron-deficient nitro groups.
A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Computational studies on similar aromatic nitro compounds have shown that the introduction of different substituents can modulate this gap. While specific values for the target complex are not available, representative data from DFT calculations on related molecules can provide an estimate.
| Molecular Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 3,5-Dinitrobenzoic Acid (DNBA) | -8.5 | -4.2 | 4.3 |
| (4S)-non-1-en-4-ol (proxy: 3-buten-2-ol) | -7.1 | 1.5 | 8.6 |
| DNBA-(4S)-non-1-en-4-ol Adduct (ester) | -8.2 | -4.5 | 3.7 |
Note: The values for DNBA are based on published DFT studies. The values for the alcohol and the adduct are illustrative and based on typical values for similar molecules, as direct computational data for the specific complex is not available.
The charge distribution within the complex provides insight into its polarity and the nature of its constituent atoms. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. In the 3,5-dinitrobenzoate ester of (4S)-non-1-en-4-ol, the oxygen atoms of the nitro groups and the carbonyl group are expected to carry significant negative charges, while the nitrogen atoms and the carbonyl carbon will be positively charged. The hydrogen atoms of the alcohol moiety will also exhibit partial positive charges.
A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface of the molecule. nih.gov The MEP is a valuable tool for predicting sites for electrophilic and nucleophilic attack. For the adduct, the regions of negative potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (colored in shades of blue) would be found around the hydrogen atoms, particularly the acidic protons of the aromatic ring, making them sites for nucleophilic interaction.
Simulation of Intermolecular Interactions and Binding Energies
The formation and stability of the complex between 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol are governed by a variety of non-covalent interactions.
In the context of the ester formation, the primary interaction is a covalent bond. However, in a co-crystal or a solution, intermolecular forces would be dominant. The most significant of these would be hydrogen bonding. mdpi.com The carboxylic acid group of 3,5-dinitrobenzoic acid is a strong hydrogen bond donor, while the hydroxyl group of the alcohol is both a donor and an acceptor. In a 1:1 complex prior to esterification, a strong hydrogen bond would form between the carboxylic acid proton and the alcohol's oxygen atom.
The flexibility of the (4S)-non-1-en-4-ol molecule, with its rotatable single bonds, gives rise to a complex conformational landscape. numberanalytics.com Computational methods can be used to explore the potential energy surface and identify the most stable conformers of the isolated alcohol and the complex. For the ester, the orientation of the alcohol chain relative to the dinitrobenzoyl group will be of particular interest. The presence of the chiral center in the alcohol will lead to diastereomeric interactions in the complex, potentially favoring certain conformations over others. Understanding the preferred conformations is crucial for interpreting spectroscopic data and predicting the solid-state packing of the adduct.
Prediction of Spectroscopic Signatures and Solid-State Properties
Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data for structural verification. For the 3,5-dinitrobenzoate ester of (4S)-non-1-en-4-ol, the following spectroscopic features would be of interest:
Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. The strong C=O stretching frequency of the ester group would be a prominent feature, typically appearing around 1720-1740 cm⁻¹. The symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro groups would also be clearly identifiable in the regions of 1530-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. The C-O stretching of the ester and the C=C stretching of the alkene group in the alcohol moiety would also be present. The NIST database provides reference spectra for similar compounds like ethyl 3,5-dinitrobenzoate. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For the ester, the aromatic protons of the dinitrobenzoyl group would appear in the downfield region (around 9.0 ppm) due to the strong deshielding effect of the nitro groups. The protons of the (4S)-non-1-en-4-ol moiety would have characteristic shifts depending on their chemical environment, including the vinylic protons and the proton at the chiral center.
Solid-State Properties: Computational methods can also be used to predict the crystal packing of the adduct. By exploring different possible arrangements of the molecules in a unit cell, it is possible to identify the most stable crystal structure. This information is valuable for understanding the solid-state properties of the material, such as its melting point and solubility.
| Spectroscopic Technique | Functional Group/Proton | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |
|---|---|---|
| IR Spectroscopy | C=O (ester) | ~1730 |
| NO₂ (asymmetric stretch) | ~1545 | |
| NO₂ (symmetric stretch) | ~1350 | |
| C=C (alkene) | ~1640 | |
| ¹H NMR Spectroscopy | Aromatic H (ortho to COOR) | ~9.2 |
| Aromatic H (para to COOR) | ~9.1 | |
| Vinylic H | ~5.0-6.0 | |
| ¹³C NMR Spectroscopy | C=O (ester) | ~162 |
| Aromatic C-NO₂ | ~148 | |
| Vinylic C | ~115, ~138 |
Note: These are representative values based on known data for 3,5-dinitrobenzoate esters and unsaturated alcohols. Actual values may vary.
Computational Vibrational Spectra for Assignment
Computational vibrational spectroscopy is a fundamental technique for interpreting and assigning the bands observed in experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the definitive assignment of complex experimental spectra. For the ester formed from 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can predict the vibrational modes. nih.gov
The vibrational spectrum of this compound is expected to be dominated by contributions from the 3,5-dinitrobenzoate moiety and the (4S)-non-1-en-4-ol portion. Key vibrational modes include the stretching of the carbonyl group (C=O), the symmetric and asymmetric stretching of the nitro groups (NO₂), and various vibrations of the aromatic ring and the aliphatic chain of the alcohol.
Theoretical calculations on related nitroaromatic compounds, such as nitrobenzene, have shown that DFT methods can accurately model the vibrational spectra and the effects of isotopic substitution without the need for scaling force constants. slideshare.net This provides confidence in applying similar methodologies to more complex esters like the one .
Table 1: Illustrative Experimental IR Peaks for Ethyl 3,5-dinitrobenzoate
| Wavenumber (cm⁻¹) | Intensity | Probable Assignment |
| ~3100 | Weak | Aromatic C-H stretch |
| ~1735 | Strong | C=O (ester) stretch |
| ~1545 | Strong | Asymmetric NO₂ stretch |
| ~1345 | Strong | Symmetric NO₂ stretch |
| ~1270 | Strong | C-O (ester) stretch |
| ~1070 | Medium | C-O (ester) stretch |
This table is for illustrative purposes based on data for a similar compound and general spectroscopic principles.
By comparing the theoretically calculated vibrational frequencies with experimental data, a detailed potential energy distribution (PED) analysis can be performed. This analysis quantifies the contribution of individual internal coordinates (like bond stretches and angle bends) to each normal mode, leading to a more precise assignment of the spectral bands. spectroscopyonline.com
Simulation of X-ray Diffraction Patterns
The simulation of X-ray diffraction (XRD) patterns is a critical step in the structural elucidation of crystalline materials. By calculating the theoretical XRD pattern from a known or proposed crystal structure, it can be compared with experimental powder XRD data to validate the crystal structure, identify crystalline phases, and assess sample purity.
For the compound 3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol, obtaining a single crystal suitable for single-crystal XRD analysis would provide the most accurate atomic coordinates, unit cell parameters, and space group. From this crystallographic information, a theoretical powder XRD pattern can be simulated. This simulated pattern represents an ideal, strain-free powder sample with no preferred orientation.
The simulation process involves using the crystallographic data to calculate the positions (2θ angles) and intensities of the Bragg reflections based on Bragg's law and the structure factor equation. Software packages are available that can perform these simulations, taking into account the wavelength of the X-ray source (commonly Cu Kα). researchgate.net
While specific crystallographic data for 3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol is not found in the public domain, the general approach to simulating XRD patterns for organic compounds is well-established. The process typically involves:
Determining the single-crystal structure through experimental methods or computational crystal structure prediction.
Using the atomic coordinates, lattice parameters, and space group symmetry to calculate the structure factors for all possible reflections.
Generating a list of 2θ values and their corresponding intensities.
Applying a profile function (e.g., Gaussian, Lorentzian, or pseudo-Voigt) to each reflection to simulate the peak shapes observed in an experimental powder pattern.
This simulated pattern serves as a benchmark for comparing with experimental data, aiding in the refinement of the crystal structure and the analysis of microstructural properties such as crystallite size and strain.
Advanced Analytical Methodologies Employing 3,5 Dinitrobenzoate Derivatives of 4s Non 1 En 4 Ol
Derivatization for Enhanced Chromatographic Detection and Separation
The primary motivation for converting (4S)-non-1-en-4-ol to its 3,5-dinitrobenzoate (B1224709) derivative is to improve its chromatographic properties. Alcohols can be challenging to analyze directly via techniques like High-Performance Liquid Chromatography (HPLC) due to their lack of a strong UV chromophore. Derivatization attaches the 3,5-dinitrobenzoyl moiety, which absorbs strongly in the UV region, enabling highly sensitive detection. Furthermore, the resulting ester is typically less polar and more volatile than the parent alcohol, which can be advantageous for both gas and liquid chromatography, leading to better peak shape and resolution.
The efficiency of the derivatization reaction is critical for accurate quantification. The reaction involves the esterification of (4S)-non-1-en-4-ol with 3,5-dinitrobenzoic acid or its more reactive acid chloride. researchgate.net For analyses within complex matrices, such as biological fluids or environmental samples, the protocol must be optimized to maximize yield and minimize interference.
Conventional methods often employ 3,5-dinitrobenzoyl chloride, which is highly reactive but requires synthesis from 3,5-dinitrobenzoic acid using hazardous reagents like thionyl chloride or phosphorus pentachloride. researchgate.net A greener, more direct approach involves reacting the alcohol directly with 3,5-dinitrobenzoic acid in the presence of an acid catalyst, often with microwave assistance to accelerate the reaction. researchgate.net
Optimization of this process for a complex sample would involve systematically adjusting several parameters to achieve a complete and clean reaction. Key variables include the choice of catalyst, solvent system, reaction temperature, and time. A post-reaction cleanup step, such as solid-phase extraction (SPE), is often necessary to remove excess reagents and matrix components prior to chromatographic injection.
Table 1: Key Parameters for Optimization of (4S)-non-1-en-4-ol Derivatization
| Parameter | Variable | Rationale |
|---|---|---|
| Reagent | 3,5-Dinitrobenzoyl chloride vs. 3,5-Dinitrobenzoic Acid | Acid chloride is more reactive but the acid is safer and suitable for microwave-assisted "green" methods. researchgate.net |
| Catalyst | Sulfuric Acid, Pyridine (B92270), DMAP | An acid catalyst is used for the Fischer esterification with the carboxylic acid; a base is used to scavenge HCl when using the acid chloride. |
| Solvent | Acetonitrile, Dichloromethane, Tetrahydrofuran | The solvent must dissolve all reactants and be compatible with the reaction conditions and subsequent analytical steps. |
| Temperature | 25°C to 100°C (Microwave) | Higher temperatures increase reaction rates but can lead to side products or degradation of the analyte. |
| Time | 5 minutes to 24 hours | Reaction time must be sufficient for completion without causing degradation of the desired ester product. |
| Cleanup | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Essential for removing interfering substances from complex matrices to ensure a clean chromatogram. |
The strong UV absorbance of the 3,5-dinitrobenzoate derivative makes it ideal for trace analysis. The high molar absorptivity of the chromophore allows for the detection of (4S)-non-1-en-4-ol at concentrations far lower than would be possible for the underivatized alcohol. This is crucial in fields like environmental monitoring or metabolomics, where target analytes are often present in minute quantities.
In samples containing a mixture of various alcohols, derivatization serves as a powerful tool for deconvolution. By converting all alcohols into their corresponding 3,5-dinitrobenzoate esters, the mixture can be effectively separated using chromatography (e.g., HPLC). Each ester will exhibit a unique retention time based on its specific structure, allowing for the resolution of individual components from a complex background. The identity of each peak can be confirmed by comparing its retention time to that of an authentic standard.
Mass Spectrometric Fragmentation Pathways of the Conjugate
Mass spectrometry (MS) provides definitive structural information about the derivatized alcohol. When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it offers unparalleled specificity and sensitivity.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the (4S)-non-1-en-4-yl 3,5-dinitrobenzoate conjugate.
The molecular formula of the conjugate is C₁₆H₂₀N₂O₆. Using the exact masses of the most abundant isotopes of each element, the monoisotopic mass can be calculated as 336.1321 Da. An HRMS instrument can measure this mass with an error of less than 5 parts per million (ppm), confirming this specific molecular formula and distinguishing it from other potential compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) is a technique where the molecular ion of the conjugate (m/z 336.13) is isolated and then fragmented to produce a series of smaller, characteristic product ions. nih.gov The resulting fragmentation pattern serves as a structural fingerprint of the molecule. For esters, fragmentation typically occurs around the ester linkage. libretexts.orgmiamioh.edu
The predicted MS/MS fragmentation of (4S)-non-1-en-4-yl 3,5-dinitrobenzoate would yield several key diagnostic ions. The most prominent fragmentation pathway is the cleavage of the ester bond, leading to the formation of a stable acylium ion derived from the dinitrobenzoyl moiety.
Table 2: Predicted MS/MS Fragmentation Data for (4S)-non-1-en-4-yl 3,5-dinitrobenzoate
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| 336.13 | 195.00 | [C₇H₃N₂O₅]⁺ | C₉H₁₇O• | Cleavage of the C-O ester bond, forming the 3,5-dinitrobenzoyl acylium ion. nih.gov |
| 336.13 | 125.13 | [C₉H₁₇]⁺ | C₇H₃N₂O₆ | Cleavage of the O-C ester bond with charge retention on the alcohol fragment. |
| 195.00 | 167.01 | [C₆H₃N₂O₄]⁺ | CO | Loss of carbon monoxide from the acylium ion. |
This predictable fragmentation provides definitive evidence for the presence of both the (4S)-non-1-en-4-ol backbone and the 3,5-dinitrobenzoate derivatizing agent, confirming the identity of the analyte.
Spectrophotometric Quantification Techniques
For applications where chromatographic separation is not required, direct spectrophotometric quantification of the purified derivative offers a rapid and cost-effective analytical method. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
A standard protocol involves preparing a series of solutions of the purified (4S)-non-1-en-4-yl 3,5-dinitrobenzoate derivative at known concentrations. The UV-Vis absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) for the 3,5-dinitrobenzoyl chromophore. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of the derivative in an unknown sample can be determined by measuring its absorbance and interpolating the value from the linear regression of the calibration curve. The high molar absorptivity of dinitrobenzoate derivatives allows for excellent sensitivity. researchgate.net
Table 3: Example Calibration Data for Spectrophotometric Analysis
| Standard Concentration (µM) | Absorbance at λmax |
|---|---|
| 1.0 | 0.115 |
| 2.5 | 0.288 |
| 5.0 | 0.575 |
| 7.5 | 0.863 |
From the slope of such a calibration curve, the molar absorptivity (ε) can be calculated, providing a fundamental measure of the compound's ability to absorb light and confirming the sensitivity of the method.
Development of UV-Vis Based Assays for Conjugate Concentration
The development of a UV-Vis spectrophotometric assay for the quantification of the 3,5-dinitrobenzoate derivative of (4S)-non-1-en-4-ol hinges on the principles of the Beer-Lambert law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. edinst.com The 3,5-dinitrobenzoyl group serves as a potent chromophore, making the derivative highly suitable for UV-Vis detection.
The initial step in assay development involves the determination of the wavelength of maximum absorbance (λmax). For 3,5-dinitrobenzoate esters, this typically falls in the UV region, often between 230 nm and 260 nm. The λmax is experimentally determined by scanning a dilute solution of the purified conjugate across a range of UV wavelengths. Measuring absorbance at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. libretexts.org
A standard calibration curve is then constructed by preparing a series of solutions of the purified 3,5-dinitrobenzoate of (4S)-non-1-en-4-ol at known concentrations in a suitable solvent (e.g., ethanol, acetonitrile, or hexane). A blank solution, containing only the solvent, is used to zero the spectrophotometer. libretexts.org The absorbance of each standard solution is measured at the predetermined λmax.
The resulting data of absorbance versus concentration are plotted to generate a calibration curve. The linearity of this curve is a critical indicator of the assay's reliability within that concentration range.
Table 1: Hypothetical Calibration Data for 3,5-dinitrobenzoate of (4S)-non-1-en-4-ol
| Standard | Concentration (µM) | Absorbance at λmax (AU) |
| 1 | 2.0 | 0.110 |
| 2 | 4.0 | 0.225 |
| 3 | 8.0 | 0.440 |
| 4 | 12.0 | 0.665 |
| 5 | 16.0 | 0.880 |
Note: The data presented in this table are illustrative and based on typical values for dinitrobenzoate derivatives.
Evaluation of Molar Absorptivity and Linearity
The molar absorptivity (ε), also known as the molar extinction coefficient, is a constant that quantifies how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is essential for the direct calculation of concentration from an absorbance measurement without the need for a calibration curve for every analysis. The value of ε is determined from the slope of the Beer-Lambert law plot (Absorbance vs. Concentration), according to the equation A = εcl, where 'A' is absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm). edinst.com
From the slope of the calibration curve, the molar absorptivity can be calculated. For instance, using the data from Table 1, the slope would be approximately 0.055 AU/µM. Therefore, the molar absorptivity (ε) would be 55,000 M⁻¹cm⁻¹.
Linearity is evaluated by analyzing the correlation coefficient (R²) of the calibration curve. An R² value close to 1.00 (e.g., >0.995) indicates a strong linear relationship between concentration and absorbance over the tested range. nih.gov Deviations from linearity can occur at higher concentrations due to molecular interactions or instrumental limitations. libretexts.orgresearchgate.net It is crucial to define the linear dynamic range of the assay, which is the concentration range over which the method provides accurate and reproducible results.
Table 2: Analytical Parameters for the UV-Vis Assay of 3,5-dinitrobenzoate of (4S)-non-1-en-4-ol
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~245 nm |
| Molar Absorptivity (ε) | ~55,000 M⁻¹cm⁻¹ |
| Linear Dynamic Range | 2.0 - 16.0 µM |
| Correlation Coefficient (R²) | >0.999 |
Note: The values presented are typical and serve as a representative example for this class of compounds.
The use of integrated absorbance, rather than peak absorbance, can sometimes extend the linear range and improve the robustness of the assay, as it can be less susceptible to instrumental and environmental variations. researchgate.net The development and validation of such UV-Vis assays are fundamental for quality control, reaction monitoring, and purity assessment of the 3,5-dinitrobenzoate derivative of (4S)-non-1-en-4-ol.
Future Research Directions and Translational Perspectives Excluding Prohibited Topics
Design of Next-Generation Chiral Supramolecular Systems
The formation of an ester from 3,5-dinitrobenzoic acid and (4S)-non-1-en-4-ol creates a molecule with distinct structural features ripe for exploitation in supramolecular chemistry. The 3,5-dinitrophenyl group is a well-established π-acidic moiety, capable of participating in π-π stacking interactions. missouri.eduresearchgate.net The chirality of the (4S)-non-1-en-4-ol portion introduces stereochemical complexity, which is crucial for the construction of ordered, non-centrosymmetric supramolecular assemblies.
Future research could focus on the self-assembly properties of this adduct. The interplay between the π-π stacking of the dinitrobenzoyl groups and the steric and electronic influences of the chiral, unsaturated alkyl chain could lead to the formation of unique helical or lamellar structures. The presence of the terminal double bond in the nonenol moiety offers a site for further functionalization, allowing for the covalent capture of transient supramolecular structures or the attachment of the system to surfaces.
Table 1: Key Molecular Features for Supramolecular Design
| Feature | Description | Potential Role in Supramolecular Assembly |
| 3,5-Dinitrobenzoyl Group | π-acidic aromatic ring | π-π stacking, charge-transfer interactions |
| (4S)-Chiral Center | Stereogenic center at C4 of the nonenol | Induction of chirality in the supramolecular structure |
| Non-1-ene Moiety | Terminal double bond | Site for post-assembly modification, influences packing |
| Ester Linkage | Connects the two components | Provides conformational flexibility |
Investigations into the co-crystallization of this adduct with various guest molecules could reveal novel host-guest chemistries. The chiral environment created by the adduct could be used for the enantioselective recognition and separation of other chiral molecules.
Integration into Advanced Organic Synthesis Sequences
The 3,5-dinitrobenzoate (B1224709) ester of (4S)-non-1-en-4-ol is not merely a derivative for characterization but can also serve as a versatile intermediate in advanced organic synthesis. The 3,5-dinitrobenzoate group is a good leaving group, and its derivatization is a common strategy for activating alcohols. wikipedia.org
A significant area for future research lies in the utilization of this adduct in asymmetric synthesis. The chiral information embedded in the (4S)-non-1-en-4-ol backbone can be transferred to other molecules in subsequent synthetic steps. For example, the double bond could be a handle for various transformations such as epoxidation, dihydroxylation, or metathesis, where the stereochemistry of the chiral center could direct the stereochemical outcome of the reaction.
Furthermore, the 3,5-dinitrobenzoate group itself can influence reactivity. The electron-withdrawing nature of the nitro groups can affect the electron density of the nearby double bond, potentially modulating its reactivity in cycloaddition or other addition reactions. Research in this area would involve exploring the diastereoselectivity of reactions at the double bond, guided by the chiral center.
Table 2: Potential Synthetic Transformations
| Reaction Type | Reagents/Conditions | Potential Outcome |
| Asymmetric Epoxidation | m-CPBA, Sharpless epoxidation | Enantiomerically enriched epoxides |
| Diastereoselective Dihydroxylation | OsO₄, NMO | Syn-diols with controlled stereochemistry |
| Olefin Metathesis | Grubbs' or Schrock catalyst | Formation of new C=C bonds |
| Radical Addition | Thiols, radical initiator | Functionalization of the double bond |
Development of New Sensing Platforms Based on Adduct Properties
The unique combination of a π-acidic aromatic system and a chiral handle makes the 3,5-dinitrobenzoic acid;(4S)-non-1-en-4-ol adduct a promising candidate for the development of new chiral sensing platforms. researchgate.net Chiral sensors are of great importance in various fields, including pharmaceuticals, agrochemicals, and environmental monitoring. mdpi.com
Future research could explore the use of this adduct as a chiral selector in chromatographic or spectroscopic sensing methods. The π-acidic nature of the dinitrobenzoyl group allows for strong interactions with π-basic analytes, while the chiral scaffold provides the basis for enantiomeric discrimination. missouri.eduresearchgate.net
Moreover, the adduct could be incorporated into more complex sensor arrays. For instance, it could be immobilized on a solid support, such as silica (B1680970) gel or a polymer film, to create a chiral stationary phase for high-performance liquid chromatography (HPLC) or a coating for quartz crystal microbalance (QCM) sensors. mdpi.com The response of such a sensor to a racemic mixture of a chiral analyte would be different for each enantiomer, allowing for their quantification.
The development of optical sensors is another promising avenue. The interaction of the chiral adduct with an analyte could induce a change in its chiroptical properties, such as circular dichroism (CD) or optical rotatory dispersion (ORD), which could be used as the sensing signal. acs.org The presence of the chromophoric dinitrobenzoyl group is advantageous for such spectroscopic techniques.
Table 3: Potential Sensing Applications
| Sensing Technique | Principle | Potential Analytes |
| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase | Racemic mixtures of drugs, amino acids |
| Quartz Crystal Microbalance (QCM) | Mass change upon analyte binding | Chiral volatile organic compounds |
| Circular Dichroism (CD) Spectroscopy | Change in CD signal upon host-guest complexation | Chiral molecules with complementary binding sites |
| Fluorescence Quenching | Quenching of a fluorescent probe by the dinitrobenzoyl group upon analyte interaction | π-basic chiral compounds |
Q & A
Q. Q1. What are the optimal methods for synthesizing 3,5-dinitrobenzoic acid in a laboratory setting?
Methodological Answer: 3,5-Dinitrobenzoic acid is typically synthesized via nitration of benzoic acid derivatives. A two-step nitration process using concentrated nitric and sulfuric acids under controlled temperatures (0–5°C) ensures regioselectivity at the 3,5-positions. Post-reaction, crystallization from ethanol or methanol yields pure product (melting point: 204–208°C). For enhanced purity, vacuum sublimation or recrystallization in acetic acid is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
